Cbl-b-IN-13
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Overview
Description
Cbl-b-IN-13 is a small molecule inhibitor that targets the Casitas B-lineage lymphoma proto-oncogene b (Cbl-b), which is a RING-type E3 ubiquitin ligase. This enzyme plays a crucial role in regulating immune cell activity by promoting an immunosuppressive tumor environment. This compound has shown potential in cancer immunotherapy by enhancing anti-tumor immunity through the activation of T cells .
Preparation Methods
The preparation of Cbl-b-IN-13 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of novel lactams as Cbl-b inhibitors. The process involves the use of various reagents and conditions to achieve the desired compound. The preparation typically includes steps such as protein digestion, peptide desalting, and phosphorylation enrichment .
Chemical Reactions Analysis
Cbl-b-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cbl-b-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Immunotherapy: This compound has been identified as a promising therapeutic tool in cancer immunotherapy due to its ability to enhance anti-tumor immunity by activating T cells and reversing immunosuppression in the tumor microenvironment
Biochemical Assays: The compound is used in various biochemical assays to study the mechanism of Cbl-b inhibition and its effects on immune cell activity.
Pharmaceutical Research: This compound is used in pharmaceutical research to develop new cancer treatments and to study the effects of Cbl-b inhibition on different types of cancer.
Mechanism of Action
Cbl-b-IN-13 exerts its effects by inhibiting the activity of the Cbl-b enzyme. The compound binds to the full-length Cbl-b and its N-terminal fragment containing the tyrosine kinase binding domain, linker region, and RING domain. This binding locks the protein in an inactive conformation, preventing it from promoting an immunosuppressive tumor environment. The inhibition of Cbl-b leads to the activation of T cells and the enhancement of anti-tumor immunity .
Comparison with Similar Compounds
Cbl-b-IN-13 is compared with other similar compounds that target the Cbl-b enzyme. Some of these compounds include:
This compound is unique in its ability to lock the Cbl-b protein in an inactive conformation, making it a promising candidate for cancer immunotherapy .
Properties
Molecular Formula |
C29H30F3N5O2 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
6-(5-azaspiro[2.4]heptan-5-ylmethyl)-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C29H30F3N5O2/c1-35-18-33-34-25(35)12-28(16-39-17-28)20-3-2-4-21(11-20)37-14-23-22(26(37)38)9-19(10-24(23)29(30,31)32)13-36-8-7-27(15-36)5-6-27/h2-4,9-11,18H,5-8,12-17H2,1H3 |
InChI Key |
JNHGVASGPZWRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CN6CCC7(C6)CC7 |
Origin of Product |
United States |
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